7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one
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Overview
Description
The compound 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety, a chromenone core, and a phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Synthesis of the chromenone core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride under acidic conditions.
Coupling reactions: The final step involves coupling the benzodioxole moiety with the chromenone core using reagents like palladium catalysts and bases such as cesium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one:
Mechanism of Action
The mechanism of action of 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one: can be compared with other similar compounds to highlight its uniqueness:
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with different functional groups and biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a similar benzodioxole moiety but different core structures and applications.
7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one .
Properties
Molecular Formula |
C24H15ClO6 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H15ClO6/c25-18-9-17-16(14-4-2-1-3-5-14)10-24(27)31-21(17)11-22(18)28-12-19(26)15-6-7-20-23(8-15)30-13-29-20/h1-11H,12-13H2 |
InChI Key |
RZSSXYGQDNLHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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